3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole
Overview
Description
3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both chlorine and nitro groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazo[2,1-b]thiazoles with various functional groups.
Reduction: Formation of 3-aminomethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors, leading to the inhibition of specific biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole
- 3-Bromomethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole
- 3-Chloromethyl-6-(4-nitro-phenyl)-imidazo[2,1-b]thiazole
Uniqueness
3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole is unique due to the specific positioning of the chlorine and nitro groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H8ClN3O2S |
---|---|
Molecular Weight |
293.73 g/mol |
IUPAC Name |
3-(chloromethyl)-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H8ClN3O2S/c13-5-8-7-19-12-14-10(6-15(8)12)9-3-1-2-4-11(9)16(17)18/h1-4,6-7H,5H2 |
InChI Key |
KHEFUNHHWICXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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